Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]-
Description
The compound “Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]-” features a benzene ring substituted with a methyl group connected to a triethylene glycol chain terminated by an azide (-N₃) group. This structure combines aromatic hydrophobicity with the hydrophilic and flexible triethylene glycol linker, making it suitable for applications in bioconjugation, polymer chemistry, and drug delivery. The azide group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a key reaction for selective molecular assembly .
Properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c14-16-15-6-7-17-8-9-18-10-11-19-12-13-4-2-1-3-5-13/h1-5H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMYORWWBWOCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227162 | |
| Record name | [[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-70-9 | |
| Record name | [[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86770-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- typically involves the reaction of benzene derivatives with azidoethoxy compounds. One common method includes the reaction of benzene with 2-(2-(2-azidoethoxy)ethoxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines. Substitution reactions can lead to a variety of benzene derivatives with different functional groups.
Scientific Research Applications
Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for labeling biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and molecular labeling. The ethoxy groups provide solubility and flexibility, allowing the compound to interact with different biological and chemical systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares “Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]-” with structurally similar benzene derivatives:
Solubility and Physicochemical Properties
- Hydrophilicity: The triethylene glycol chain in the target compound enhances water solubility compared to simpler ethers like Benzene, (2-methoxyethoxy). However, the azide-terminated ethanol derivative () is more hydrophilic due to the terminal hydroxyl group .
- Thermal Stability : Acetal-protected derivatives () exhibit higher thermal and hydrolytic stability than azide- or chloride-containing compounds, which may degrade under harsh conditions .
Research Findings and Trends
- Click Chemistry: Azide-containing compounds are pivotal in biomedical research. For example, 2-[2-(2-azidoethoxy)ethoxy]ethanol () has been used to functionalize polyethylene glycol (PEG) hydrogels, while the benzene analog could anchor hydrophobic drugs in nanoparticles .
- Synthetic Flexibility : Chloride-substituted benzene derivatives () are often precursors for introducing fluorine or other halogens, expanding their utility in agrochemicals .
- Industrial Applications : Vinyl ether derivatives () are employed in photoresists and adhesives, whereas methoxyethoxy benzenes () serve as solvents in coatings .
Biological Activity
The compound Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- is a synthetic organic molecule that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- involves several steps that typically include the reaction of starting materials containing azido and ethoxy groups. The process has been documented in various studies, highlighting modifications to enhance yields and purity. For example, one study detailed the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate as a precursor, achieving a yield of 98.6% .
Pharmacological Properties
The pharmacological characterization of Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- reveals several key biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by modulating cellular signaling pathways. It has been noted for its potential to influence the concentration of second messengers that regulate gene expression .
- Cell Membrane Permeability : The permeability of this compound across cell membranes is critical for its biological activity. In vitro assays indicate low membrane permeability, which may affect its bioavailability and efficacy .
- Cytotoxicity : The cytotoxic effects of Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- have been evaluated using standard assays such as the methyl thiazolyl tetrazolium (MTT) assay. Results have shown minimal toxicity at concentrations up to 1 mM under normoxic conditions .
Case Studies
Several case studies provide insights into the biological activity of this compound:
- Targeting Cancer Cells : A study investigated the use of azido derivatives in targeting cancer cells through click chemistry. The incorporation of azido groups facilitated selective binding to tumor markers, enhancing therapeutic efficacy .
- Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit amyloid beta aggregation, which is relevant in Alzheimer's disease research. The molecular interactions involved suggest a mechanism where electrostatic interactions play a crucial role in binding affinity .
- Biocompatibility Assessments : In vivo studies have assessed the biocompatibility and metabolic stability of related compounds in animal models, indicating favorable pharmacokinetic profiles that support further development for therapeutic applications .
Data Tables
Q & A
Q. What are the recommended synthetic routes for Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]-?
- Methodological Answer : The synthesis typically involves multi-step etherification and azide introduction. A common approach starts with the alkylation of benzene derivatives using ethylene glycol-based intermediates. For example:
Etherification : React a benzyl halide with triethylene glycol under basic conditions (e.g., K₂CO₃ in DMF) to form the triethylene glycol methyl ether intermediate .
Azide Introduction : Substitute the terminal hydroxyl group with an azide using NaN₃ in a polar aprotic solvent (e.g., DMSO) at 60–80°C .
Critical Parameters : Monitor reaction progress via TLC or HPLC to avoid over-alkylation. Purification via silica gel chromatography is recommended to isolate the product from unreacted starting materials .
Q. How can spectroscopic methods characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- ~3.6–3.8 ppm (¹H) : Protons on ethylene glycol ether linkages.
- ~4.3 ppm (¹H) : Methylenic protons adjacent to the azide group.
- ~60–70 ppm (¹³C) : Carbons in the triethylene glycol chain .
- FT-IR : Confirm azide presence with a sharp peak at ~2100 cm⁻¹ (N₃ stretch) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+Na]⁺ and rule out impurities .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer :
- Hazards : Acute toxicity (oral, dermal) and potential explosive decomposition under high heat or friction due to the azide group .
- Protective Measures :
- Use explosion-proof equipment and avoid metal catalysts.
- Wear nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood .
- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent azide degradation .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving azide groups?
- Methodological Answer :
- Stepwise Monitoring : Use inline IR or LC-MS to track azide formation and minimize side reactions (e.g., Staudinger reactions).
- Solvent Selection : Replace DMF with acetonitrile to reduce azide dimerization.
- Catalysis : Employ Cu(I) catalysts (e.g., CuBr) to stabilize intermediates during azide substitution .
- Yield Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Etherification | 85 | 95 |
| Azide Substitution | 72 | 90 |
Q. What analytical techniques resolve structural ambiguities in branched ether derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Distinguish ethylene glycol chain connectivity (e.g., differentiating 1,2- vs. 1,3-substitution patterns) .
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are synthesized (e.g., via co-crystallization with heavy atoms) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate branching patterns .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Stability Studies :
- pH 2–6 (Aqueous Buffer) : Azide group remains stable for >48 hours at 25°C.
- pH >8 : Rapid hydrolysis of azide to amine occurs (~90% degradation in 6 hours).
- Thermal Stability : Decomposition observed at >120°C, releasing N₂ gas (monitored via TGA/DSC) .
- Recommendations : Adjust reaction pH to 5–7 and maintain temperatures <80°C during synthesis .
Applications in Advanced Research
Q. How is this compound utilized in click chemistry for bioconjugation?
- Methodological Answer : The azide group enables strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-modified biomolecules. Key steps:
Functionalization : Attach DBCO-modified proteins/peptides to the azide-terminated compound in PBS (pH 7.4) at 37°C for 2–4 hours.
Purification : Remove excess reagents via size-exclusion chromatography.
Validation : Confirm conjugation efficiency using SDS-PAGE with fluorescent tags .
Q. What role does it play in designing stimuli-responsive materials?
- Methodological Answer :
- Hydrogel Crosslinking : Incorporate into PEG-based hydrogels via photoinitiated thiol-ene reactions. Azide groups allow post-functionalization with targeting ligands .
- Drug Delivery : Use pH-sensitive azide-amine transitions to trigger payload release in acidic environments (e.g., tumor microenvironments) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
